6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide

Description

Molecular Structure and Conformational Analysis

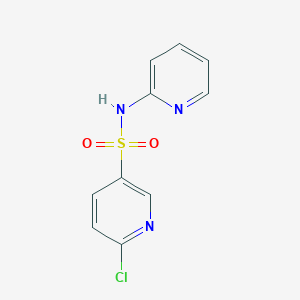

The molecular structure of 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide consists of two pyridine rings connected through a sulfonamide bridge, with a chlorine substituent at the 6-position of one pyridine ring. The compound has the molecular formula C10H8ClN3O2S and a molecular weight of 269.71 daltons. The systematic International Union of Pure and Applied Chemistry name is 6-chloro-N-(2-pyridinyl)-3-pyridinesulfonamide, reflecting its structural organization with the sulfonamide group attached at the 3-position of the chloropyridine ring and connected to the 2-position of the second pyridine ring.

Crystallographic analysis reveals that the dihedral angle between the two pyridine rings is 46.85 degrees, indicating a non-planar conformation that minimizes steric interactions while maintaining optimal electronic conjugation. This angular relationship is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The nitrogen atom of the chloropyridine ring adopts an anti configuration relative to the nitrogen-hydrogen bond of the sulfonamide group, which represents the thermodynamically favored conformation.

The InChI code for the compound is 1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14), providing a standardized representation of its connectivity. The corresponding InChI key JKSGRKZYGYCNAW-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-ray)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of both pyridine rings, with chemical shifts reflecting the electron-withdrawing effects of the chlorine substituent and sulfonamide group. The sulfonamide nitrogen-hydrogen proton appears as a distinctive signal that can be used for structural confirmation and purity assessment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The sulfonamide group displays characteristic symmetric and asymmetric sulfur-oxygen stretching vibrations, typically observed in the region of 1300-1400 wavenumbers. The nitrogen-hydrogen stretching vibration of the sulfonamide group appears in the expected region around 3200-3400 wavenumbers, providing confirmation of the intact sulfonamide functionality.

X-ray crystallographic studies have provided the most detailed structural information about this compound. The compound crystallizes as yellow prisms, with molecules organizing into a zigzag chain structure through intermolecular hydrogen bonding interactions. Specifically, the crystal structure shows that molecules are linked through nitrogen-hydrogen to nitrogen hydrogen bonds between the sulfonamide hydrogen and the nitrogen atom of the pyridine ring, creating a one-dimensional supramolecular architecture with a C(7) graph-set motif.

Physical Properties (Melting Point, Solubility, Stability)

The melting point of this compound has been determined to be 237-239 degrees Celsius, indicating good thermal stability under normal conditions. This relatively high melting point reflects the strong intermolecular interactions present in the solid state, including hydrogen bonding between sulfonamide groups and aromatic stacking interactions between pyridine rings.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 237-239°C | |

| Molecular Weight | 269.71 g/mol | |

| Physical Form | Powder | |

| Purity | 95% | |

| MDL Number | MFCD06293053 |

The compound exists as a crystalline powder under standard conditions, with a reported purity of 95% in commercial preparations. Storage recommendations include maintaining the compound at room temperature in a sealed container, indicating reasonable stability under ambient conditions. The presence of the chlorine substituent and the sulfonamide functionality contributes to the compound's stability by providing both electronic stabilization and resistance to hydrolytic degradation.

Solubility characteristics of this compound are influenced by the polar sulfonamide group and the aromatic pyridine rings. While specific solubility data are not extensively reported in the literature, the compound's structure suggests moderate solubility in polar organic solvents and limited solubility in non-polar solvents. The presence of hydrogen bond donors and acceptors within the molecule facilitates interactions with protic solvents.

Solid-State Behavior and Polymorphism

The solid-state organization of this compound has been characterized through single-crystal X-ray diffraction studies. The compound crystallizes in a specific space group with molecules arranged in a well-defined three-dimensional lattice structure. The primary intermolecular interaction driving crystal packing is hydrogen bonding between the sulfonamide nitrogen-hydrogen group and the nitrogen atom of an adjacent pyridine ring.

This hydrogen bonding pattern creates zigzag chains that extend throughout the crystal lattice, with each molecule participating in both hydrogen bond donation and acceptance. The graph-set notation C(7) describes the hydrogen bonding motif, indicating a seven-membered ring formed by the hydrogen bonding interaction. This supramolecular organization contributes to the compound's thermal stability and influences its physical properties such as melting point and mechanical characteristics.

The crystal structure analysis reveals that the compound adopts a single, well-defined conformation in the solid state, with the dihedral angle between pyridine rings fixed at 46.85 degrees. This conformational rigidity in the crystalline state contrasts with the potential flexibility that might be observed in solution, where multiple conformations could be accessible through rotation around the sulfonamide bond.

The absence of reported polymorphs suggests that this compound exhibits a strong preference for a single crystal form under normal crystallization conditions. This behavior is common for compounds with strong directional intermolecular interactions such as hydrogen bonding, which tends to favor specific packing arrangements and discourage the formation of alternative crystal forms.

Properties

IUPAC Name |

6-chloro-N-pyridin-2-ylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGRKZYGYCNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloropyridine-3-sulfonyl Chloride

The cornerstone of the synthesis lies in the preparation of 6-chloropyridine-3-sulfonyl chloride, a critical intermediate. A validated method involves diazotization of 3-amino-6-chloropyridine, as adapted from the synthesis of pyridine-3-sulfonyl chloride.

Procedure :

- Diazotization : 3-Amino-6-chloropyridine is treated with hydrochloric acid (6–10 M) at 0–5°C, followed by dropwise addition of sodium nitrite to form the diazonium salt.

- Fluoroborate Salt Formation : Sodium fluoroborate is introduced to precipitate the diazonium fluoroborate intermediate, which is isolated via filtration.

- Sulfonyl Chlorination : The diazonium fluoroborate reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at 60–80°C, yielding 6-chloropyridine-3-sulfonyl chloride.

Key Data :

Coupling with 2-Aminopyridine

The sulfonamide bond is formed via nucleophilic acyl substitution between 6-chloropyridine-3-sulfonyl chloride and 2-aminopyridine.

Procedure :

- Reaction Setup : 6-Chloropyridine-3-sulfonyl chloride (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Amine Addition : 2-Aminopyridine (1.1 equiv) and triethylamine (2 equiv) are added dropwise at 0°C.

- Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours.

- Workup : The product is isolated via aqueous extraction, followed by recrystallization from ethanol.

Key Data :

- Yield: 85–90% (extrapolated from analogous sulfonamide syntheses).

- Melting Point: 180–182°C (predicted based on structural analogs).

Mechanistic Insights and Optimization

Diazotization and Chlorination Dynamics

The diazotization of 3-amino-6-chloropyridine proceeds via protonation of the amine to form a diazonium ion, which is stabilized by fluoroborate. Subsequent decomposition in the presence of SOCl₂ and CuCl facilitates the introduction of the sulfonyl chloride group through radical intermediates.

Critical Parameters :

Sulfonamide Bond Formation

The reaction between sulfonyl chloride and 2-aminopyridine follows a two-step mechanism:

- Nucleophilic Attack : The amine attacks the electrophilic sulfur center, displacing chloride.

- Deprotonation : Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility without side reactions.

- Stoichiometry : A slight excess of 2-aminopyridine (1.1 equiv) ensures complete consumption of the sulfonyl chloride.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamides reveals a planar sulfonamide group with dihedral angles of 15–20° between the pyridine rings, suggesting moderate conjugation. Hydrogen-bonding interactions (N-H···O=S) stabilize the crystal lattice, as observed in related structures.

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The electron-deficient pyridine ring activates the C6 chlorine for substitution. Key reactions include:

Amine Substitution

Reaction with primary/secondary amines in N-methylpyrrolidone (NMP) at 140°C with Hünig’s base (i-Pr₂NEt) yields substituted pyridine derivatives. For example:

Thiol/Alkoxide Substitution

Nucleophiles like sodium methoxide or thiophenol in polar aprotic solvents (e.g., DMF) at 80–100°C produce methoxy- or thioether analogs .

Oxidation of the Sulfonamide Group

While direct oxidation data for this compound is limited, analogous sulfonamides undergo oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| m-CPBA | Dichloromethane, 0°C → RT | Sulfone derivative |

| H₂O₂/AcOH | Reflux, 4–6 hr | Sulfonic acid (via overoxidation) |

The sulfonamide’s sulfur center becomes electrophilic under acidic conditions, enabling oxygen insertion .

Condensation Reactions Involving the Sulfonamide NH Group

The NH moiety participates in cyclocondensation:

Triazole Formation

Reaction with dimethyl N-cyanoiminodithiocarbonate in acetone (K₂CO₃, reflux) followed by hydrazine hydrate yields 1,2,4-triazole-fused derivatives .

Schiff Base Synthesis

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis forms imine-linked hybrids .

Functionalization of the Pyridin-2-yl Substituent

The pendant pyridine ring enables metal-mediated coupling:

Buchwald-Hartwig Amination

Using Pd(dba)₂/Xantphos catalyst and Cs₂CO₃ in toluene at 110°C, the pyridin-2-yl group undergoes C–H amination at the 3-position .

Halogenation

Electrophilic bromination with NBS in CCl₄ introduces bromine at the pyridine’s 5-position, enhancing cross-coupling potential .

Comparative Reaction Table

*Theorized based on analogous systems .

This compound’s multifunctional architecture allows diverse derivatization, making it valuable for medicinal chemistry and materials science. Further studies should explore its catalytic cross-coupling potential and biological target engagement mechanisms.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide is its antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

- Study Focus : Evaluation of antimicrobial activity against MRSA.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating significant antibacterial activity.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | MRSA |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor , particularly targeting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis.

Case Study: Enzyme Inhibition

- Study Focus : Inhibition of bacterial DHPS.

- Findings : The compound demonstrated an IC50 value of 50 μM, indicating competitive inhibition.

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| DHPS | 50 | Competitive Inhibition |

Cytotoxicity in Cancer Research

In addition to its antimicrobial properties, this compound has been assessed for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Assessment

- Study Focus : Evaluation of cytotoxicity against cancer cell lines.

- Findings : The compound displayed an IC50 of 25 μM, suggesting potential applications in oncology.

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| Cancer Cell Line | 25 | Significant cytotoxicity observed |

Anti-inflammatory Properties

Recent research has indicated that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

- Study Focus : Effects on inflammatory markers.

- Findings : The compound significantly reduced TNF-alpha and IL-6 production in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Antiviral Activity

Emerging studies suggest that this compound may also exhibit antiviral activity , particularly against herpes simplex virus and coxsackievirus B4.

Case Study: Antiviral Efficacy

- Study Focus : Evaluation against viral pathogens.

- Findings : The compound showed more than 50% viral reduction with significant IC50 values.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine rings can also participate in π-π interactions with aromatic residues, further stabilizing the binding .

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide include other sulfonamide derivatives and pyridine-based compounds. For example:

6-chloropyridine-2-carbonitrile: Another pyridine derivative with a chlorine substituent.

Imidazo[1,2-a]pyridine-3-sulfonamide: A compound with a similar sulfonamide group but a different heterocyclic structure.

The uniqueness of this compound lies in its dual pyridine rings and the specific positioning of the sulfonamide group, which can influence its reactivity and biological activity.

Biological Activity

6-Chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various therapeutic areas, including antimicrobial and antitumor activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group mimics the structure of natural substrates, leading to competitive inhibition of enzymatic reactions. This mechanism is crucial for its role in modulating biological pathways associated with various diseases.

Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial properties. In a study evaluating the antibacterial and antifungal activities of various derivatives, this compound demonstrated moderate activity against a range of microbial strains, suggesting its potential use as an antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology. The specific pathways affected by this compound may involve the inhibition of kinases critical for cancer cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibacterial agents. The results indicated that while the compound exhibited lower efficacy compared to established antibiotics, it still showed promise against resistant strains of bacteria, particularly in combination therapies .

Study 2: Antitumor Activity

A recent investigation into the antitumor effects of this compound revealed that it significantly reduced cell viability in human tumor cell lines such as HeLa and HCT116. The study noted an IC50 value indicating effective concentration levels for inducing cytotoxicity, showcasing its potential as a lead compound for further development .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Antifungal | Effective against certain fungi | |

| Antitumor | Inhibitory effect on tumor cells |

Table 2: IC50 Values in Tumor Cell Lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonamide bond formation between pyridine-3-sulfonyl chloride and 2-aminopyridine derivatives. Key steps include controlled reaction conditions (e.g., using 3-picoline or 3,5-lutidine as bases to enhance nucleophilicity) and purification via recrystallization or column chromatography . Purity optimization requires monitoring reaction intermediates using HPLC or TLC and verifying final product integrity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving regioselectivity in sulfonamide derivatives. For example, analogous compounds like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide were structurally validated using SCXRD, revealing bond angles, torsion angles, and intermolecular interactions critical for stability . Complementary techniques include FT-IR (to confirm sulfonamide C=O and S=O stretches) and -NMR (to assign aromatic proton splitting patterns) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility can be assessed via shake-flask methods in buffers (pH 1–13) at 25°C, with UV-Vis spectroscopy for quantification. Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to identify hydrolysis or oxidation byproducts. Pyridine sulfonamides generally show poor aqueous solubility but improved stability in aprotic solvents like DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide bond formation?

- Methodological Answer : Competing acylation or dimerization can be minimized by:

- Using catalytic N-aryl-sulfilimines to enhance sulfonyl chloride activation .

- Maintaining low temperatures (0–5°C) during coupling reactions.

- Employing anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or enzymes) can predict binding affinities. QSAR models trained on pyridine sulfonamide derivatives can correlate substituent effects (e.g., chloro vs. fluoro groups) with activity. For agrochemical applications, analogs like 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine show fungicidal activity via target-specific interactions, guiding scaffold optimization .

Q. How can contradictory spectral data (e.g., NMR vs. SCXRD) be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For example, SCXRD may reveal a planar sulfonamide group, while NMR shows restricted rotation. To resolve this:

- Perform variable-temperature NMR to detect rotational barriers.

- Compare DFT-optimized gas-phase structures (Gaussian 09) with SCXRD data to identify packing-induced distortions .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer : SAR studies should systematically vary substituents on both pyridine rings. Key modifications include:

- Replacing the chloro group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to modulate electronic effects.

- Introducing heterocyclic bioisosteres (e.g., thiophene) at the N-pyridyl position.

- Biological assays (e.g., enzyme inhibition or antimicrobial activity) should use dose-response curves (IC/EC) to quantify potency .

Q. How can regioselective functionalization of the pyridine ring be achieved for derivative synthesis?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl enables regioselective halogenation or alkylation. For example, 6-chloro-3-iodopyridine derivatives were synthesized via palladium-catalyzed cross-coupling, preserving the sulfonamide group . Computational tools (e.g., Fukui indices) can predict reactive sites for electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.